REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]([C:16]1[C:21]([C:22]#[C:23][Si](C)(C)C)=[N:20][C:19]([C:28]2[CH:33]=[CH:32][C:31]([S:34]([CH:37]([CH3:39])[CH3:38])(=[O:36])=[O:35])=[CH:30][CH:29]=2)=[CH:18][N:17]=1)[C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[Na+].[Na+]>CO>[C:1]([O:5][C:6]([N:8]([C:16]1[C:21]([C:22]#[CH:23])=[N:20][C:19]([C:28]2[CH:29]=[CH:30][C:31]([S:34]([CH:37]([CH3:39])[CH3:38])(=[O:36])=[O:35])=[CH:32][CH:33]=2)=[CH:18][N:17]=1)[C:9](=[O:15])[O:10][C:11]([CH3:13])([CH3:14])[CH3:12])=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:1.2.3|
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Name
|
tert-Butyl N-tert-butoxycarbonyl-N-[5-(4-isopropylsulfonylphenyl)-3-(2-trimethylsilylethynyl)pyrazin-2-yl]carbamate
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Quantity
|
42.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(OC(C)(C)C)=O)C1=NC=C(N=C1C#C[Si](C)(C)C)C1=CC=C(C=C1)S(=O)(=O)C(C)C
|
Name
|
|
Quantity
|
425.8 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
510 mL
|
Type
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solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oil separated out
|
Type
|
ADDITION
|
Details
|
more methanol (100 mL) was added
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Type
|
DISSOLUTION
|
Details
|
to dissolve
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Type
|
ADDITION
|
Details
|
The slurry was poured into a mixture of EtOAc/water (800 mL/1 L)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with EtOAc (2×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred for 90 minutes at ambient temperature
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with Petroleum Ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(OC(C)(C)C)=O)C1=NC=C(N=C1C#C)C1=CC=C(C=C1)S(=O)(=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |